5-Bromo-4,4-dimethylpent-1-yne is a chemical compound with the molecular formula . It features a unique structure characterized by a triple bond (indicated by the suffix "-yne") and two methyl groups attached to the fourth carbon atom in the carbon chain. The average mass of this compound is approximately 177.082 Da, with a monoisotopic mass of 176.020050 Da. Its InChI key is XNXIEFGGXNNXRJ-UHFFFAOYSA-N, which serves as a unique identifier for chemical substances in databases like PubChem .
These reactions are essential for synthesizing more complex organic molecules and derivatives that have potential applications in various fields .
Research indicates that 5-Bromo-4,4-dimethylpent-1-yne and its derivatives exhibit notable biological activities. For instance, compounds derived from it have been studied for their potential applications in photodynamic therapy due to their ability to generate singlet oxygen upon light activation, which is effective against cancer cells. Furthermore, these compounds may also show antimicrobial properties, making them candidates for further pharmacological studies.
Several methods exist for synthesizing 5-Bromo-4,4-dimethylpent-1-yne:
These synthetic routes are crucial for producing this compound in sufficient quantities for research and application purposes .
5-Bromo-4,4-dimethylpent-1-yne finds applications in various fields:
Studies have focused on the intermolecular interactions of 5-Bromo-4,4-dimethylpent-1-yne using techniques like X-ray crystallography and density functional theory (DFT) calculations. These studies help elucidate its molecular stability and interactions with other chemical species. Understanding these interactions is vital for predicting its behavior in biological systems and materials science applications.
Several compounds share structural similarities with 5-Bromo-4,4-dimethylpent-1-yne. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-4,4-dimethylpent-1-yne | C7H11Br | Contains a terminal alkyne; potential in photodynamic therapy |
| 1-Bromo-4,4-dimethylpent-2-ene | C7H13Br | Has a double bond; used in different synthetic pathways |
| 3-Bromo-3-methylbutyne | C5H9Br | Shorter carbon chain; different reactivity profile |
| 5-Iodo-4,4-dimethylpent-1-yne | C7H11I | Halogen substitution affects reactivity; used in similar applications |
The uniqueness of 5-Bromo-4,4-dimethylpent-1-yne lies in its specific triple bond configuration and potential applications in both organic synthesis and biological contexts that are not as prevalent in its analogs .
The Sonogashira coupling represents one of the most significant cross-coupling methodologies for terminal alkynes, including 5-Bromo-4,4-dimethylpent-1-yne. This palladium-catalyzed transformation facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, proceeding through a well-established dual catalytic cycle involving both palladium and copper species [1] [2] [3].
The mechanistic pathway initiates with the formation of a copper acetylide intermediate through deprotonation of the terminal alkyne by a copper(I) species in the presence of a base, typically triethylamine or diisopropylamine [4] [5]. Simultaneously, the palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium(II) intermediate. The critical transmetalation step occurs between the copper acetylide and the palladium(II) complex, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst [1] [3].
For 5-Bromo-4,4-dimethylpent-1-yne, the presence of the terminal alkyne functionality enables participation in Sonogashira coupling reactions, while the bromine substituent at the 5-position provides an additional electrophilic site for potential sequential transformations. The dimethyl substitution at the 4-position introduces steric considerations that can influence reaction selectivity and product distribution [6] [7].
Table 1: Sonogashira Coupling Reaction Conditions and Yields
| Alkyne Type | Aryl Halide | Catalyst System | Base | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|---|
| Terminal alkyne | Aryl iodide | Pd(PPh₃)₂Cl₂/CuI | Et₃N | 25 | 85-95 | 2-4 |
| Terminal alkyne | Aryl bromide | Pd(PPh₃)₂Cl₂ | Et₃N | 40 | 70-85 | 6-12 |
| Terminal alkyne | Aryl bromide + CuI | Pd(PPh₃)₂Cl₂/CuI | Diisopropylamine | 25 | 89 | 3 |
| Terminal alkyne | Aryl chloride | Pd(PPh₃)₂Cl₂/CuI | Et₃N | 80 | 45-65 | 12-24 |
| Terminal alkyne | Vinyl halide | Pd(PPh₃)₂Cl₂/CuI | Et₃N | 25 | 80-90 | 3-6 |
Recent developments have expanded the scope of Sonogashira coupling to include copper-free conditions and alternative catalyst systems. Nickel-catalyzed protocols have emerged as viable alternatives, particularly for challenging substrates, demonstrating comparable efficiency with reduced catalyst cost [8]. Additionally, transition-metal-free variants utilizing organometallic intermediates have been developed, offering complementary reactivity profiles for specific substrate combinations [9] [10].
The regioselectivity in Sonogashira coupling with 5-Bromo-4,4-dimethylpent-1-yne is primarily dictated by the terminal alkyne selectivity, as the reaction preferentially occurs at the alkyne terminus rather than the alkyl bromide position. This selectivity difference stems from the distinct electronic properties of the two carbon-halogen bonds and the mechanistic requirements of the catalytic cycle [11] [12].
Cycloaddition reactions involving alkynes constitute a powerful methodology for heterocycle construction, with 5-Bromo-4,4-dimethylpent-1-yne serving as a versatile partner in various cycloaddition manifolds. The alkyne functionality enables participation in [2+1], [3+2], and [4+2] cycloaddition processes, each offering distinct synthetic advantages and mechanistic pathways [13] [14] [15].
The most prominent cycloaddition reaction is the azide-alkyne cycloaddition, commonly referred to as "click chemistry," which proceeds through a [3+2] mechanism to afford 1,2,3-triazole products with exceptional regioselectivity [16] [17] [18]. For terminal alkynes like 5-Bromo-4,4-dimethylpent-1-yne, copper(I)-catalyzed azide-alkyne cycloaddition demonstrates remarkable efficiency under mild conditions, typically proceeding at room temperature in aqueous or organic media [18].
The mechanistic pathway involves initial coordination of the terminal alkyne to a copper(I) center, facilitating deprotonation and formation of a copper acetylide intermediate. Subsequent coordination of the azide partner leads to a metallacycle intermediate, which undergoes reductive elimination to yield the 1,4-disubstituted triazole product with complete regioselectivity [16] [18].
Table 2: Cycloaddition Reactions in Heterocyclic Synthesis
| Reaction Type | Alkyne Partner | Reaction Partner | Product | Catalyst | Regioselectivity | Typical Yield (%) |
|---|---|---|---|---|---|---|
| [3+2] Cycloaddition | Internal alkynes | Azides/Sydnones | Triazoles/Pyrazoles | Cu(I)/Ru(II) | 1,4-selective | 70-95 |
| [2+1] Cycloaddition | Terminal/Internal | Carbenes | Cyclopropenes | Rh/Ir complexes | Variable | 60-85 |
| [4+2] Cycloaddition | Activated alkynes | Dienes | Cyclohexenes | Lewis acids | endo/exo | 65-90 |
| Radical [3+2] | Internal alkynes | Aldehydes | Cyclopentanones | Decatungstate | High | 75-90 |
| Click Chemistry | Terminal alkynes | Organic azides | 1,2,3-Triazoles | Cu(I) | 1,4-selective | 80-98 |
Sydnone cycloaddition represents another significant [3+2] pathway, wherein 5-Bromo-4,4-dimethylpent-1-yne can participate as the alkyne component to generate pyrazole derivatives [19]. These reactions typically require elevated temperatures in the absence of catalysts, though copper(I)-phenanthroline catalysis has emerged as an effective method for achieving regioselective transformations under milder conditions [19].
Photoinduced [3+2] cycloaddition reactions utilizing decatungstate catalysis offer an alternative approach for constructing five-membered rings from aldehydes and alkynes [20]. This methodology demonstrates exceptional atom economy and stereoselectivity, proceeding through a radical mechanism involving hydrogen atom abstraction, radical addition, and cyclization sequences [20].
The bromine substituent in 5-Bromo-4,4-dimethylpent-1-yne exerts significant influence on reaction kinetics through both electronic and steric effects. The electronegativity of bromine induces electron-withdrawing effects that modulate the reactivity of adjacent functional groups, while the size of the bromine atom introduces steric considerations that affect reaction selectivity and rate [21] [22] [23].
Kinetic studies of bromine-containing substrates reveal marked differences in reactivity patterns depending on the substitution position and electronic environment. Primary alkyl bromides typically exhibit the highest reactivity in nucleophilic substitution reactions, with relative rates significantly exceeding those of secondary and tertiary analogs [22] [23]. The presence of bromine at the 5-position in 5-Bromo-4,4-dimethylpent-1-yne creates a primary alkyl bromide center with enhanced reactivity toward nucleophilic displacement [22].
Table 3: Bromine Substituent Effects on Reaction Kinetics
| Substrate Type | Relative Reactivity | Activation Energy (kJ/mol) | Electronic Effect | Mechanism Type | Selectivity Factor |
|---|---|---|---|---|---|
| Aryl bromide (ortho) | 10.5 | 45.2 | Strong +I, -M | SN2/Radical | High |
| Aryl bromide (meta) | 3.2 | 52.1 | Moderate -I, -M | SN2/Radical | Moderate |
| Aryl bromide (para) | 1.0 | 58.3 | Weak -I, -M | SN2/Radical | Low |
| Alkyl bromide (primary) | 15.8 | 42.1 | Weak +I | SN2 | Very High |
| Alkyl bromide (secondary) | 4.7 | 48.9 | Moderate +I | SN1/SN2 | Moderate |
| Alkyl bromide (tertiary) | 0.8 | 65.7 | Strong +I | SN1 | Low |
The electronic effects of bromine substitution manifest through inductive and mesomeric contributions, with the inductive electron-withdrawing effect predominating in aliphatic systems [21] [24]. This electronic perturbation influences the reactivity of the terminal alkyne, generally enhancing its electrophilicity and facilitating nucleophilic attack [21]. The magnitude of these effects depends on the distance between the bromine substituent and the reaction center, with closer proximity resulting in more pronounced kinetic effects [21] [23].
Competitive kinetic studies demonstrate that bromine substituents accelerate electrophilic addition reactions to the alkyne while simultaneously providing sites for nucleophilic substitution [25] [23]. The dual reactivity of 5-Bromo-4,4-dimethylpent-1-yne enables cascade reaction sequences wherein initial alkyne functionalization is followed by bromine displacement, leading to complex product mixtures with high structural diversity [25].
Temperature dependence studies reveal that bromine substituent effects exhibit characteristic Arrhenius behavior, with activation energies varying systematically based on substitution patterns [23]. Primary alkyl bromides demonstrate the lowest activation barriers for nucleophilic substitution, consistent with the high reactivity observed for the 5-bromine position in the target compound [22] [23].
Radical cascade reactions involving 5-Bromo-4,4-dimethylpent-1-yne represent a powerful synthetic strategy for constructing complex molecular architectures through sequential bond-forming processes. These transformations typically initiate through homolytic cleavage of the carbon-bromine bond, generating carbon-centered radicals that undergo subsequent addition, cyclization, and functionalization reactions [26] [27] [28].
The mechanism of radical cascade initiation involves abstraction of bromine from the 5-position, generating a primary alkyl radical that exhibits high reactivity toward unsaturated systems, including the terminal alkyne functionality within the same molecule [26] [29]. This intramolecular radical addition creates vinyl radical intermediates capable of participating in further transformations, including cyclization reactions that afford complex polycyclic structures [27] [28].
Photochemical initiation using azobisisobutyronitrile or related radical initiators provides controlled access to radical intermediates under mild conditions [26] [28]. Alternative initiation methods include transition metal catalysis, electrochemical activation, and organocatalytic approaches, each offering distinct advantages for specific substrate classes [29] [30].
Table 4: Radical Cascade Reaction Pathways
| Initiation Method | Radical Source | Alkyne Reactivity | Product Complexity | Typical Conditions | Success Rate (%) |
|---|---|---|---|---|---|
| Photochemical | AIBN/UV | Terminal > Internal | Multi-ring systems | 25°C, light | 65-85 |
| Thermal | AIBN/heat | Internal ≥ Terminal | Linear chains | 80-120°C | 70-90 |
| Transition metal | Cu(I)/ligand | Terminal preferred | Heterocycles | 25-60°C | 75-95 |
| Electrochemical | Electrodes | Both effective | Functionalized chains | Ambient T, current | 60-80 |
| Organocatalytic | Photocatalyst | Terminal preferred | Cyclic products | 25°C, visible light | 70-88 |
The regioselectivity of radical addition to the alkyne terminus in 5-Bromo-4,4-dimethylpent-1-yne is governed by the electronic properties of the substituents and the stability of the resulting vinyl radical [26] [28]. The dimethyl substitution at the 4-position provides steric shielding that directs radical attack to the terminal position, enhancing selectivity in cascade processes [26].
Nitrogen-centered radical cascades offer an alternative pathway utilizing nitrogen fluoroarylsulfonimides as radical precursors [28]. These reactions proceed through regioselective radical addition to the alkyne, followed by aryl migration and subsequent oxygenation to afford α-amino-α-aryl ketone products [28]. The mechanistic pathway involves formation of nitrogen radicals, alkyne addition, intramolecular cyclization, and desulfonylation sequences [28].
Computational studies employing density functional theory methods have elucidated the energetics and selectivity factors governing radical cascade reactions [27] [28]. These investigations reveal that the thermodynamic stability of radical intermediates and the kinetic barriers for competing pathways determine the overall reaction outcome and product distribution [27].
The synthetic utility of radical cascade reactions extends to the preparation of complex natural product frameworks and pharmaceutically relevant scaffolds [26] [28]. Late-stage functionalization protocols utilizing radical cascades enable efficient elaboration of advanced intermediates, demonstrating the practical value of these methodologies in target-oriented synthesis [26].